Ethyl benzoate

Overview

Description

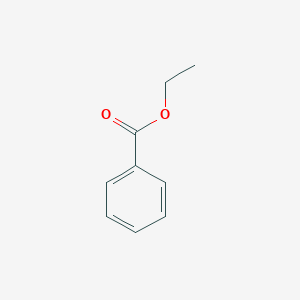

Ethyl benzoate is an ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid that is almost insoluble in water but miscible with most organic solvents. This compound has a pleasant odor described as sweet, wintergreen, fruity, medicinal, cherry, and grape . It is commonly used in fragrances and artificial fruit flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzoate can be synthesized through the acidic esterification of benzoic acid with ethanol, using sulfuric acid as a catalyst . The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the transesterification of mthis compound with ethanol in the presence of potassium ethylate .

Industrial Production Methods: In industrial settings, this compound is produced by adding benzoic acid, anhydrous alcohol, modified clay, and a water-carrying agent into a reaction container with a water separator. The mixture is heated for refluxing to separate water, and the reaction continues until no beads appear. The reaction solution is then cooled, washed, dried, and distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce benzoic acid and ethanol.

Reduction: this compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Various nucleophiles under suitable conditions.

Major Products:

Hydrolysis: Benzoic acid and ethanol.

Reduction: Benzyl alcohol.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Applications in Scientific Research

Ethyl benzoate has several notable applications in scientific research:

- Flavoring Agent : It is commonly used in food products to impart a fruity flavor. Its production has increased significantly, reflecting its popularity in the food industry .

- Volatile Compound Studies : this compound is often monitored during fermentation processes in winemaking to assess its contribution to aroma profiles .

- Bioactive Compound Production : Research indicates that this compound can be produced by various microorganisms during fermentation, contributing to the bioactivity of fermented foods .

Case Study: Microwave-Assisted Synthesis

A study conducted at the University of Wisconsin-La Crosse investigated the microwave synthesis of this compound. This method demonstrated shorter reaction times and higher purity levels compared to traditional heating methods. The results indicated that microwave synthesis could serve as a viable alternative for producing esters used in food and cosmetics .

Applications in Food Industry

This compound is primarily recognized for its role as a flavoring agent:

- Food Flavoring : It enhances the flavor profile of various products, including beverages, candies, and baked goods. Its use has been linked to an increase in consumer demand for natural flavors .

- Fermented Foods : During fermentation, this compound contributes to the complex aroma of products like wines and beers, making it an essential component in the beverage industry .

Applications in Cosmetics

In cosmetics, this compound serves multiple purposes:

- Fragrance Component : It is widely used in perfumes and personal care products due to its pleasant scent .

- Solvent Properties : this compound acts as a solvent for various cosmetic formulations, aiding in the dissolution of other ingredients .

Pharmaceutical Applications

Emerging research highlights potential pharmaceutical applications of this compound derivatives:

- Antidiabetic and Antioxidant Activities : A study on phenylthio-ethyl benzoate derivatives showed promising results in anti-diabetic and antioxidant activities, indicating potential for developing new therapeutic agents .

- Bioactive Compound Research : this compound's derivatives are being explored for their bioactive properties, including anticancer effects, which may lead to novel drug formulations .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Scientific Research | Flavoring agent, volatile compound monitoring | Essential for aroma profiles in fermentation |

| Food Industry | Flavor enhancer in beverages and confections | Increased production linked to natural flavor trends |

| Cosmetics | Fragrance component, solvent | Widely used in perfumes and personal care products |

| Pharmaceuticals | Antidiabetic and antioxidant activities | Potential for new drug development |

Mechanism of Action

Ethyl benzoate exerts its effects primarily through its ester functional group. The ester group can undergo hydrolysis to release benzoic acid and ethanol, which can then participate in various biochemical pathways. The aromatic nature of the benzoate group also contributes to its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl benzoate can be compared with other esters such as mthis compound and propyl benzoate:

Mthis compound: Similar to this compound but has a methyl group instead of an ethyl group. It is also used in fragrances and flavors.

Propyl Benzoate: Contains a propyl group instead of an ethyl group. It has similar applications in the fragrance and flavor industry.

Uniqueness: this compound is unique due to its specific odor profile and its use in a wide range of applications, from perfumes to food flavoring .

Biological Activity

Ethyl benzoate, an aromatic ester with the chemical formula C₉H₁₀O₂, is known for its fruity aroma and is commonly used in flavoring and fragrance applications. Beyond its industrial uses, this compound exhibits significant biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential applications.

This compound is synthesized through the esterification of benzoic acid with ethanol. It is characterized by its pleasant odor and low toxicity, making it suitable for use in food and cosmetic products. The compound's structure allows it to interact with biological systems, leading to various pharmacological effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Several studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

- Study Findings : A study indicated that this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Antioxidant Activity

The antioxidant properties of this compound have been explored in various in vitro studies. These studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress.

- Mechanism : this compound's antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions.

- Case Study : In a study involving induced paw edema in rats, administration of this compound resulted in a significant reduction in paw swelling compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : this compound may inhibit certain enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

- Gene Expression Modulation : this compound has been shown to influence the expression of genes related to oxidative stress and inflammation .

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in developing therapeutic agents:

- Antimicrobial Agents : Its efficacy against bacterial pathogens positions it as a candidate for natural antimicrobial formulations.

- Antioxidant Supplements : this compound could be explored as an ingredient in dietary supplements aimed at reducing oxidative stress.

- Anti-inflammatory Treatments : Further research may lead to the development of anti-inflammatory medications utilizing this compound as an active component.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl benzoate in laboratory settings?

this compound is typically synthesized via Fischer esterification , where benzoic acid reacts with ethanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid). Key steps include:

- Refluxing the mixture at 110–120°C for 4–6 hours to drive equilibrium toward ester formation.

- Neutralization of the catalyst with sodium bicarbonate post-reaction.

- Purification by distillation (boiling point: 212–213°C) or liquid-liquid extraction using dichloromethane and water .

Alternative routes include transesterification of mthis compound with ethanol or using acyl chlorides (e.g., benzoyl chloride with ethanol), though these require stringent anhydrous conditions .

Q. How can the purity of this compound be accurately determined using spectroscopic techniques?

- NMR Spectroscopy : Analyze NMR peaks: δ 1.35 (t, 3H, -CH), δ 4.35 (q, 2H, -OCH), δ 7.45–8.05 (m, 5H, aromatic). Impurities like unreacted benzoic acid (δ 12–13 ppm for -COOH) or ethanol (δ 1.2 ppm) can be quantified .

- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm and absence of -OH stretches (2500–3300 cm) from residual acid or alcohol .

- GC-MS : Retention time (~8–10 min) and molecular ion peak (m/z 150) verify purity. Quantify trace impurities via internal standardization .

Q. What experimental protocols are recommended for measuring this compound’s partition coefficients in biphasic systems?

- Shake-Flask Method : Mix this compound with immiscible solvents (e.g., octanol/water) under controlled pH and temperature. After equilibration, phases are separated, and concentrations are analyzed via UV-Vis (λ~230 nm) or HPLC .

- Calculation via Software : Use tools like ACD/LogP or EPI Suite to predict logP values (experimentally reported logP ~2.5) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

- DFT Calculations : Simulate transition states and energy barriers for acid-catalyzed esterification to identify optimal catalysts (e.g., p-toluenesulfonic acid vs. HSO) .

- Molecular Dynamics (MD) : Model solvent effects (e.g., toluene vs. ethanol) on reaction kinetics. High-polarity solvents may stabilize intermediates but reduce ester yield due to side reactions .

Q. How can researchers resolve contradictions in reported solubility data of this compound in supercritical CO2_22 under varying cosolvent conditions?

- Systematic Variation : Measure solubility at fixed temperatures (308–328 K) and pressures (11–21 MPa) using dynamic flow apparatus. Compare cosolvents (e.g., ethanol, acetone) at 0.01–0.04 mole fractions to assess polarity effects .

- Modeling with Equations of State : Apply Peng-Robinson or Soave-Redlich-Kwong models to correlate experimental data and identify outliers .

Q. What methodological approaches are recommended for analyzing the role of this compound in modulating Ziegler-Natta catalyst activity during polymerization?

- Kinetic Studies : Monitor propylene polymerization rates via gravimetric analysis. This compound at 0.1–1.0 wt% increases initial activity (by complexing with Al alkyls) but reduces active centers at higher concentrations (poisoning effect) .

- Surface Characterization : Use XPS or FTIR to study this compound adsorption on MgCl-supported TiCl catalysts. Correlate surface coverage with active site density .

Q. What strategies mitigate interference from this compound degradation products in biological activity assays?

- Stability Testing : Incubate this compound in assay buffers (pH 7.4, 37°C) and monitor hydrolysis via HPLC. Use stabilized formulations (e.g., liposomal encapsulation) to prolong half-life .

- Control Experiments : Compare bioactivity of this compound with its hydrolysis product (benzoic acid) to isolate ester-specific effects .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038696 | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.50 °C. @ 760.00 mm Hg | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.043-1.050 | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-89-0 | |

| Record name | Ethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J115BRJ15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34 °C | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.